molecular formula C14H12O B8803180 1-Fluorenemethanol CAS No. 73728-55-9

1-Fluorenemethanol

Cat. No. B8803180
CAS RN: 73728-55-9
M. Wt: 196.24 g/mol
InChI Key: OQKYEMHWZYHWBL-UHFFFAOYSA-N
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Description

1-Fluorenemethanol is a useful research compound. Its molecular formula is C14H12O and its molecular weight is 196.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Fluorenemethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Fluorenemethanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

73728-55-9

Product Name

1-Fluorenemethanol

Molecular Formula

C14H12O

Molecular Weight

196.24 g/mol

IUPAC Name

9H-fluoren-1-ylmethanol

InChI

InChI=1S/C14H12O/c15-9-11-5-3-7-13-12-6-2-1-4-10(12)8-14(11)13/h1-7,15H,8-9H2

InChI Key

OQKYEMHWZYHWBL-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=CC=CC(=C31)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The process for producing 1-methyl fluorene by the reduction of 1-hydroxymethyl fluorene involves four steps when one uses fluoranthene as the starting material. The first step involves the conversion of the fluoranthene to 1-carboxylic acid fluorenone, preferably by the reaction of the fluoranthene with hydrogen peroxide in acetic acid. The resulting 1-carboxylic acid fluorenone is then reduced with hydrogen using a palladium carbon catalyst in the same manner as previously described. The resulting 1-carboxylic acid fluorene is then reduced using a lithium aluminum hydride/aluminum chloride catalyst to obtain the 1-hydroxymethyl fluorene which is then reduced with hydrogen in the presence of a palladium carbon catalyst.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
palladium carbon
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0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
lithium aluminum hydride aluminum chloride
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
1-carboxylic acid fluorenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
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0 (± 1) mol
Type
reactant
Reaction Step Six
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0 (± 1) mol
Type
reactant
Reaction Step Six
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0 (± 1) mol
Type
solvent
Reaction Step Six
[Compound]
Name
1-carboxylic acid fluorenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
1-carboxylic acid fluorene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Synthesis routes and methods II

Procedure details

A solution of 1-fluorenecarboxylic acid (10.0 g, 47.6 mmol) in THF (150 mL) at 0° C. was charged With a 1M solution of BH3 -THF complex in THF (80 mL, 80 mmol). The reaction mixture was stored overnight at room temperature then quenched with 30 mL of 10% AcOH in methanol. After dilution with water (100 mL), the water layer was extracted with ethyl acetate (3×50 mL). The combined organic extracts were washed with 10% potassium carbonate solution, water, brine, dried over magnesium sulfate and evaporated. The residue (white crystals) was washed with ether and dried to afford 1-fluorenemethanol (6.4 g, 68.5%).
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
68.5%

Synthesis routes and methods III

Procedure details

To a cooled (0°), stirred, solution of 1-fluorenecarboxylic acid (2.10 g, 10.0 mmol) in dry tetrahydrofuran (20 ml) under argon was added lithium aluminium hydride (0.19 g, 5 mmol) added in portions over 10 minutes. After a further 1 hour, water was added cautiously until effervescence ceased. The reaction mixture was partitioned between ethyl acetate and water and filtered. The organic layer was washed with saturated sodium hydrogen carbonate solution followed by water and dried over MgSO4. Evaporation of solvent gave crude product. δH (CDCl3 containing CD3OD) 3.87 (2H, s), 4.81 (2H, s), 7.2-7.75 (7H, m) ppm
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
0.19 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Fluorene 60 g (0.36 mol) was dissolved in dehydrated THF 1500 ml. Subsequently, butyl lithium-hexane solution 225 ml (1.6 M) was slowly dropped in at 0° C. under argon gas atmosphere. Next, paraformaldehyde 12 g was added and the mixture was agitated at a room temperature for 5 hours. After agitation, saturated sodium bicarbonate water 600 ml was added, and extracted with diethyl ether. An organic layer was washed twice with an aqueous saturated NaCl solution, and then the solvent was evaporated off after drying using anhydrous magnesium sulfate. The obtained pasty solid matter was refined by recrystallization with a mixed solvent of hexane and ethanol to obtain a white needle crystal 50 g of fluorenyl methanol. It was determined by measurement of 1H-NMR that the obtained compound had a structure illustrated in the above-described formula (6). The melting point and the measurement result of 1H-NMR will be shown in the following paragraph.
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Name
sodium bicarbonate water
Quantity
600 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

60 g (0.36 mol) of fluorine was dissolved in 1,500 mL of dehydrated THF. Thereafter, 225 mL of a butyllithium hexane solution (1.6 M) was slowly added dropwise thereto at 0° C. in an argon gas atmosphere. 12 g of p-formaldehyde was then added, followed by stirring at room temperature for 5 hours. After stirring, 600 mL of a saturated sodium bicarbonate water was added, the mixture was extracted with diethyl ether, and the organic layer was washed twice with saturated saline. After drying over anhydrous magnesium sulfate, the solvent was distilled off. The resulting solid in a paste form was recrystallized from a mixed solvent of hexane and ethanol to obtain 50 g of fluorenylmethanol in a white acicular crystal form. It was confirmed that the resulting compound had the aforementioned structure represented by the formula (5) by measuring with 1H-NMR. The melting point and the measurement result of 1H-NMR are shown below.
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
butyllithium hexane
Quantity
225 mL
Type
reactant
Reaction Step Two
[Compound]
Name
p-formaldehyde
Quantity
12 g
Type
reactant
Reaction Step Three
Name
sodium bicarbonate water
Quantity
600 mL
Type
reactant
Reaction Step Four

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